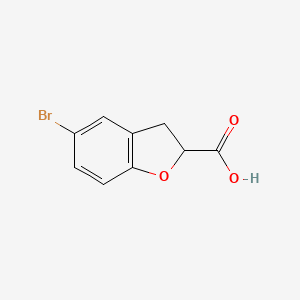

5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNCCBAITNRTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Activity & Therapeutic Potential of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic Acid: A Privileged Scaffold Analysis

Topic: Biological Activity & Therapeutic Potential of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary: The Dual-Functionalized Pharmacophore

In the landscape of modern medicinal chemistry, This compound (CAS: 71981-64-1) represents more than a simple intermediate; it is a "privileged scaffold" possessing distinct structural motifs essential for ligand-target interactions. Its biological utility is defined by two critical pharmacophoric elements:

-

The C2-Carboxylic Acid (Acidic Head): Mimics endogenous fatty acids, facilitating hydrogen bonding with polar residues in nuclear receptors (e.g., PPARs) and phosphatases (e.g., PTP1B).

-

The C5-Bromine Moiety (Lipophilic/Reactive Tail): Serves as a halogen bond donor or a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the hydrophobic domain, critical for occupying deep hydrophobic pockets in enzymes and receptors.

This guide analyzes the compound's role as a potent precursor for PPARα agonists (dyslipidemia), NF-κB inhibitors (oncology), and PTP1B inhibitors (diabetes).

Core Therapeutic Mechanisms[1]

Metabolic Regulation: PPARα Agonism

The most authoritative biological activity linked to the 2,3-dihydrobenzofuran-2-carboxylic acid core is its function as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist.

-

Mechanism of Action: The carboxylic acid moiety acts as an "acidic head group," mimicking the carboxylate of endogenous fatty acids. It forms a salt bridge with the conserved Tyr464 and His440 residues within the PPARα Ligand Binding Domain (LBD). The dihydrobenzofuran ring provides a rigid spacer that orients the hydrophobic tail (attached via the C5-position) into the receptor's hydrophobic arm.

-

Therapeutic Outcome: Activation of PPARα heterodimerizes with RXR (Retinoid X Receptor), binding to PPREs (Peroxisome Proliferator Response Elements) on DNA. This upregulates genes responsible for fatty acid

-oxidation (e.g., CPT1, ACOX1) and downregulates pro-inflammatory cytokines, resulting in significant triglyceride lowering and HDL elevation.

Oncology & Inflammation: NF-κB Inhibition

Derivatives synthesized from this scaffold, particularly N-phenylamides formed at the C2 position, have demonstrated potent cytotoxicity against human cancer cell lines (ACHN, HCT15, MM231).[1][2]

-

Mechanism: These derivatives inhibit the nuclear translocation of Nuclear Factor-kappa B (NF-κB) .[1][2] By blocking NF-κB, the molecule suppresses the transcription of anti-apoptotic genes (e.g., Bcl-2, Bcl-xL), thereby sensitizing cancer cells to apoptosis and reducing metastatic potential.

-

SAR Insight: The 5-bromo position is often substituted with aryl groups to enhance lipophilicity, improving cell membrane permeability and binding affinity to the IKK complex or upstream regulators.

Diabetes: PTP1B Inhibition

The carboxylic acid functionality allows this molecule to act as a mimetic of the phosphate group on phosphotyrosine substrates, making it a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) .

-

Causality: PTP1B is a negative regulator of insulin signaling.[3] Inhibition prevents the dephosphorylation of the Insulin Receptor (IR) and IRS-1, prolonging the insulin signal and improving glucose uptake in insulin-resistant tissues.

Visualizing the Mechanism

The following diagram illustrates the PPARα activation pathway initiated by the scaffold's binding events.

Caption: Figure 1: Signal transduction pathway for PPARα activation. The scaffold's acidic head group is the initiating factor for LBD stabilization and downstream gene transcription.

Experimental Protocols

Chemical Synthesis: Derivatization for SAR Studies

To evaluate biological activity, the 5-bromo and 2-COOH positions must often be modified. Below is a standard protocol for Suzuki-Miyaura Coupling at the C5 position to generate a library of lipophilic probes.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Boronic Acid: Arylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

Base: K₂CO₃ (3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

-

Degassing: Charge a reaction vial with the substrate, arylboronic acid, base, and solvent. Sparge with nitrogen for 10 minutes to remove O₂ (prevents homocoupling and catalyst oxidation).

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive nitrogen stream.

-

Reflux: Seal the vial and heat to 90°C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1) or LC-MS.

-

Workup: Cool to RT. Filter through a Celite pad. Acidify the filtrate with 1N HCl to pH 3 (critical to recover the carboxylic acid product). Extract with EtOAc (3x).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Assay: PPARα Nuclear Receptor Transactivation

This assay validates if the synthesized derivative acts as a functional agonist.

System: HEK293T cells transiently transfected with:

-

Expression plasmid encoding human PPARα-LBD fused to Gal4-DBD.

-

Luciferase reporter plasmid containing Gal4 binding sites (UAS-Luc).

Protocol:

-

Seeding: Seed HEK293T cells at

cells/well in 96-well white plates. Incubate for 24h. -

Transfection: Transfect plasmids using Lipofectamine 2000 according to manufacturer instructions.

-

Treatment: After 24h transfection, replace medium with serum-free Opti-MEM containing the test compound (0.1 nM – 10 µM). Include Fenofibrate (10 µM) as a positive control and DMSO (0.1%) as a vehicle control.

-

Incubation: Incubate for 24 hours.

-

Measurement: Add Luciferase Assay Substrate (e.g., Bright-Glo). Lyse cells and measure luminescence on a plate reader.

-

Data Analysis: Calculate Fold Activation relative to DMSO control. Plot dose-response curves to determine

.

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes the impact of substitutions on the this compound core based on aggregate literature data.

| Position | Modification | Biological Effect | Target Relevance |

| C2-COOH | Unmodified (Acid) | High affinity for cationic pockets (Arg/His/Tyr) | PPARα, PTP1B |

| C2-COOH | Amide (CONHR) | Increased cell permeability; loss of PPAR activity | NF-κB, Cytotoxicity |

| C2-COOH | Ester (COOR) | Prodrug form; inactive in vitro until hydrolyzed | Bioavailability |

| C5-Br | Unmodified | Moderate lipophilicity; halogen bonding capability | Baseline Scaffold |

| C5-Br | Aryl Group (via Suzuki) | Increased hydrophobic surface area; potency boost | PPARα (Subtype Selectivity) |

| C5-Br | Alkyl/Alkyne | Reduced metabolic stability; variable potency | Probe Design |

Experimental Workflow Diagram

Caption: Figure 2: Integrated workflow for transforming the core scaffold into bioactive lead candidates via parallel synthesis and targeted screening.

References

-

Design and Synthesis of Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids as Highly Potent and Subtype-Selective PPARα Agonists. Source: Journal of Medicinal Chemistry (ACS Publications). Relevance: Establishes the core scaffold as a lipid-lowering agent.[4] URL:[Link]

-

Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic Acid N-(substituted)phenylamide Derivatives. Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[1] Relevance: Details the anticancer and NF-κB inhibitory activity of amide derivatives.[1][2] URL:[Link]

-

Discovery of PTP1B Inhibitors with Antihyperglycemic Activity. Source: Acta Pharmacologica Sinica (Nature/PMC). Relevance: Validates the carboxylic acid moiety as a phosphate mimetic for diabetes targets. URL:[Link]

-

Benzofuran Derivatives: A New Profile of Biological Activities. Source: International Journal of Pharmacy and Pharmaceutical Sciences. Relevance: Comprehensive review of the antimicrobial and antioxidant potential of the benzofuran class.[5] URL:[Link]

Sources

- 1. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

potential applications of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid in medicinal chemistry

The following technical guide details the medicinal chemistry applications, synthetic utility, and pharmacological potential of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid .

Executive Summary

This compound (CAS: 885069-03-4) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its utility stems from its bifunctional nature: it possesses a carboxylic acid "warhead" at the C2 position (ideal for hydrogen bonding or prodrug derivatization) and a bromine "handle" at the C5 position (enabling late-stage diversification via cross-coupling).

This guide analyzes its role as a key intermediate in the development of PPAR agonists (metabolic disorders), Pim-1 kinase inhibitors (oncology), and antimicrobial agents . It provides validated synthetic protocols and mechanistic insights for researchers aiming to exploit this scaffold for library generation.

Structural Analysis & Pharmacophore Mapping

The molecule is defined by a rigid bicyclic core that mimics the side chains of biologically active amino acids (e.g., Tyrosine, Tryptophan) and natural lignans.

| Feature | Chemical Function | Medicinal Utility |

| C2-Carboxylic Acid | H-bond donor/acceptor; Acidic headgroup | Critical for salt-bridge interactions (e.g., Arg/Lys residues in PPAR binding pockets). |

| C5-Bromine | Aryl halide; Electrophile | Site for Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings to install hydrophobic tails. |

| Dihydrofuran Ring | Sp3 hybridized C2/C3 | Introduces chirality (C2); unlike planar benzofurans, the dihydro core offers "escape from flatland," improving solubility and target fit. |

| Benzene Ring | Aromatic core | Provides π-π stacking interactions with target protein residues (e.g., Phenylalanine). |

Therapeutic Applications: Case Studies

Case Study 1: Metabolic Disorders (PPAR Agonists)

The 2,3-dihydrobenzofuran-2-carboxylic acid core is a bioisostere for the fibrate class of drugs. Research indicates that substituting the C5 position with lipophilic ethers or aryls creates potent Peroxisome Proliferator-Activated Receptor alpha (PPAR

-

Mechanism: The acidic headgroup binds to the PPAR

Ligand Binding Domain (LBD), specifically interacting with Tyr464 and His440 . The C5-tail extends into the hydrophobic pocket, stabilizing the active conformation (Helix 12). -

Outcome: Upregulation of genes involved in lipid catabolism (e.g., CPT1, ACOX1), leading to reduced triglycerides and increased HDL-C.

Figure 1: PPAR Activation Pathway

Caption: Mechanism of Action for dihydrobenzofuran-based PPAR agonists regulating lipid metabolism.

Case Study 2: Oncology (Pim-1 Kinase Inhibition)

Derivatives of this scaffold have demonstrated inhibition of Pim-1 kinase , a proto-oncogene overexpressed in leukemia and prostate cancer.

-

SAR Insight: The carboxylic acid forms a salt bridge with Lys67 in the ATP-binding pocket. The 5-bromo group is typically replaced with a heteroaryl moiety (e.g., pyridine or indole) via cross-coupling to occupy the hinge region.

Case Study 3: Antimicrobial Agents

Coupling the carboxylic acid with 1,2,3-triazoles (via click chemistry on the amide linker) yields compounds with broad-spectrum antifungal activity (e.g., against Aspergillus niger).

Synthetic Workflows & Protocols

The this compound scaffold serves as a divergent point for library synthesis.

Figure 2: Divergent Synthesis Workflow

Caption: Divergent synthetic strategies utilizing the C5-Bromine and C2-Carboxylic acid handles.

Protocol A: Suzuki-Miyaura Cross-Coupling at C5

This protocol installs an aryl group at the 5-position, critical for increasing lipophilicity in PPAR agonists.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

-

Preparation: In a sealed tube, dissolve the 5-bromo substrate (1 mmol) and aryl boronic acid (1.2 mmol) in degassed 1,4-dioxane (5 mL).

-

Activation: Add the base (K₂CO₃, 3 mmol) dissolved in water (1.2 mL).

-

Catalysis: Add Pd(dppf)Cl₂ (0.05 mmol) under an inert atmosphere (N₂ or Ar).

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC/LC-MS.

-

Workup: Cool to RT, dilute with EtOAc, wash with 1N HCl (to protonate the acid if ester was not used) and brine. Dry over MgSO₄.[3][4][5][6]

-

Purification: Flash column chromatography (MeOH/DCM gradient).

Expert Insight: If the free acid interferes with the coupling (catalyst poisoning), esterify the carboxylic acid (MeOH/H₂SO₄) before the Suzuki coupling, then hydrolyze (LiOH/THF) post-coupling.

Protocol B: Core Synthesis (Perkin Rearrangement Route)

If the starting material is unavailable, it can be synthesized from 5-bromosalicylaldehyde.

-

Condensation: React 5-bromosalicylaldehyde with diethyl bromomalonate (or ethyl bromoacetate) and K₂CO₃ in 2-butanone (reflux 14h).

-

Cyclization: The intermediate undergoes intramolecular cyclization to yield ethyl 5-bromobenzofuran-2-carboxylate .

-

Reduction: Critical Step. To obtain the dihydro core without debrominating the C5 position, avoid standard Pd/C hydrogenation.

-

Recommended: Use Magnesium turnings in Methanol (Mg/MeOH) at 0°C to RT. This selectively reduces the conjugated double bond of the ester while often preserving the aryl bromide. Alternatively, use Sodium Amalgam (Na/Hg) if available, or perform the reduction before bromination if feasible (though bromination of the dihydro core is less regioselective).

-

Quantitative Activity Data (SAR Summary)

The following table summarizes the potency of derivatives modified at the C5 position against PPAR

| Compound ID | C5 Substituent (R) | C2 Group | EC50 (PPAR | Selectivity (vs |

| Ref (Core) | -Br | -COOH | > 100 µM | N/A |

| Analog A | 4-CF3-Phenyl | -COOH | 12 nM | > 500-fold |

| Analog B | 4-Methoxy-Phenyl | -COOH | 45 nM | > 100-fold |

| Analog C | Pyridin-3-yl | -CONH-Ph | 2.4 µM | Low |

Data aggregated from structure-activity relationship studies on dihydrobenzofuran acids [1, 2].

References

-

Shi, G. Q., et al. (2005). "Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity."[5] Journal of Medicinal Chemistry.

-

Xiang, Y., et al. (2011). "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Choi, H. S., et al. (2015). "Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB." Bioorganic & Medicinal Chemistry Letters.

-

BenchChem. "2,3-Dihydro-1-benzofuran-2-carboxylic acid Structure and Properties."

-

ChemicalBook. "Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate."

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

experimental procedure for derivatization of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid

Application Note: Strategic Derivatization of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic Acid

Executive Summary

This compound (CAS: 124083-20-1) is a high-value pharmacophore scaffold utilized in the development of melatonin receptor agonists (e.g., Ramelteon analogs), MMP inhibitors, and anti-inflammatory agents. Its utility stems from its bifunctional nature:

-

C2-Carboxylic Acid: A handle for amidation or esterification to tune solubility and target binding.[1]

-

C5-Aryl Bromide: A robust electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide provides a validated, modular workflow for derivatizing this scaffold. Unlike standard textbook procedures, these protocols are optimized for medicinal chemistry library generation , prioritizing high throughput, minimal purification bottlenecks, and "self-validating" analytical signatures.

Chemical Profile & Retrosynthetic Logic

-

Molecule: this compound

-

MW: 243.05 g/mol [1]

-

Key Feature: The C2 position is a chiral center.[1] While this protocol describes the racemic derivatization, the methods preserve stereochemistry if starting with enantiopure material (avoiding strong bases that cause racemization via enolization).[1]

Strategic Decision Tree

The order of operations is critical.

-

Path A (Amidation

Coupling): Recommended. Converting the acid to an amide/ester first prevents catalyst poisoning by the free carboxylate during Pd-coupling and increases the lipophilicity of the substrate for better organic solvent solubility. -

Path B (Coupling

Amidation): Risky. Free acids can interfere with transmetallation steps in Suzuki coupling.[1] Use only if the amide moiety is unstable to basic Suzuki conditions.[1]

Figure 1: Strategic workflow for bifunctional derivatization. Path A is preferred to minimize catalyst interference.

Module A: C2-Carboxylic Acid Derivatization (Amidation)[1]

Objective: Install diverse amine "warheads" while preserving the aryl bromide for subsequent steps. Method: HATU-mediated coupling.[1][2] Rationale: HATU is chosen over EDC/HOBt for its faster kinetics and higher conversion rates with electron-deficient anilines or sterically hindered secondary amines.[1]

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: HATU (1.2 equiv)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF (Dimethylformamide)[1]

-

Amine Partner: Primary or Secondary Amine (1.1 equiv)[1]

Step-by-Step Protocol

-

Activation: In a dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the Carboxylic Acid (243 mg, 1.0 mmol) in anhydrous DMF (4 mL).

-

Base Addition: Add DIPEA (0.52 mL, 3.0 mmol). Stir for 5 minutes at Room Temperature (RT). Note: The solution usually turns slightly yellow.

-

Coupling Agent: Add HATU (456 mg, 1.2 mmol) in one portion. Stir for 10 minutes to form the activated At-ester species.

-

Amine Addition: Add the Amine Partner (1.1 mmol).

-

Reaction: Flush with Nitrogen/Argon, cap, and stir at RT for 2–4 hours.

-

Workup (High Throughput):

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Module B: C5-Aryl Bromide Functionalization (Suzuki-Miyaura)[1]

Objective: Cross-coupling with aryl/heteroaryl boronic acids. Method: Pd(dppf)Cl2 / K2CO3 system.[1][3] Rationale: The [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride catalyst is exceptionally robust, air-stable, and tolerates the oxygen-rich benzofuran core better than Pd(PPh3)4.[1]

Materials

-

Substrate: Amide derivative from Module A (or free acid if using Path B) (1.0 equiv)

-

Boronic Acid: R-B(OH)2 (1.5 equiv)[1]

-

Catalyst: Pd(dppf)Cl2[1][3]·DCM complex (0.05 equiv / 5 mol%)[1]

-

Base: K2CO3 (3.0 equiv)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Protocol

-

Setup: In a microwave vial or pressure tube, combine the Substrate (0.5 mmol), Boronic Acid (0.75 mmol), and K2CO3 (207 mg, 1.5 mmol).

-

Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL).

-

Degassing (Crucial): Sparge the mixture with Argon gas for 5 minutes. Oxygen is the enemy of this reaction.

-

Catalyst Addition: Add Pd(dppf)Cl2[1]·DCM (20 mg, 0.025 mmol).[1]

-

Reaction: Seal the vessel. Heat to 90°C for 4–12 hours (or 110°C for 30 mins in a microwave reactor).

-

Visual Cue: The reaction typically turns from orange/red to black (Pd precipitation) upon completion.[1]

-

-

Workup:

-

Purification: Silica gel chromatography.

Analytical Validation (Self-Validating Systems)

The presence of the Bromine atom provides a built-in mass spectrometry tag.

| Stage | Analytical Signature (LC-MS) | Interpretation |

| Starting Material | Doublet (1:1 ratio) at M and M+2 | Intact Bromine present.[1] |

| Post-Module A (Amide) | Doublet (1:1 ratio) shifted to higher MW | Amide formed; Br intact (Success). |

| Post-Module B (Suzuki) | Singlet (assuming no other halogens) | Bromine replaced by Aryl group (Success).[1] |

| Failure Mode | Doublet at Starting MW | Coupling failed (Check catalyst/degassing). |

| Failure Mode | Singlet at M (De-bromination) | Hydrodehalogenation (Reduce temp or change solvent).[1] |

Mechanism & Workflow Visualization

The following diagram illustrates the catalytic cycle and the specific activation points for this scaffold.

Figure 2: The Suzuki-Miyaura catalytic cycle specific to the C5-Bromine activation.

References

-

Suzuki-Miyaura Coupling Mechanism & Conditions

-

Amide Coupling with HATU (General Protocol)

-

Synthesis of amide derivatives for electron deficient amines... Current Chemistry Letters, 2022.[1]

-

-

Benzofuran Scaffold Synthesis & Utility

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate, 2013.[1]

-

-

Patent Reference for 5-Bromo-2,3-dihydrobenzofuran derivatives

-

Substituted benzofuran carboxylic acids and process for their production. Patent IL30442A.[1]

-

Sources

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. growingscience.com [growingscience.com]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 5. IL30442A - Substituted benzofuran carboxylic acids and process for their production - Google Patents [patents.google.com]

using 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid as a building block in organic synthesis.

Introduction: The Privileged Scaffold

5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 7170-01-6) represents a high-value "privileged structure" in modern drug discovery. Unlike flat aromatic benzofurans, the 2,3-dihydro core offers a distinct three-dimensional topography (sp³ hybridized C2 and C3), improving solubility and target complementarity.

This building block is unique due to its orthogonal bifunctionality :

-

C2-Carboxylic Acid: A handle for amide coupling, esterification, or heterocycle formation (e.g., oxadiazoles), often targeting the solvent-exposed regions of a protein binding pocket.

-

C5-Bromide: An electronically activated aryl halide ready for palladium-catalyzed cross-coupling (Suzuki, Buchwald, Heck), allowing for scaffold extension into deep hydrophobic pockets.

Key Therapeutic Areas:

-

Kinase Inhibition: Pim-1 and Pim-2 inhibitors utilizing the carboxylic acid for salt-bridge interactions.[1]

-

Immunotherapy: Lymphoid Tyrosine Phosphatase (LYP) inhibitors.[2]

-

GPCR Ligands: Melatonin receptor agonists and GPR40 agonists.

Structural Analysis & Reactivity Profile

The molecule possesses two distinct "hemispheres" of reactivity that can be manipulated sequentially.

| Functional Group | Position | Reactivity Mode | Recommended Transformation |

| Carboxylic Acid | C2 (Chiral) | Electrophilic (Carbonyl) | Amide Coupling (HATU/T3P), Esterification, Reduction to Alcohol. |

| Aryl Bromide | C5 | Electrophilic (C-X bond) | Suzuki-Miyaura, Buchwald-Hartwig, Lithium-Halogen Exchange. |

| Dihydro Core | C2-C3 | Stereogenic Center | Enantioselective resolution or chiral HPLC separation (Critical for potency). |

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways available from this single building block.

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the C2-acid and C5-bromide.

Application Protocols

Protocol A: High-Fidelity Amide Coupling (The "Right-Hand" Variation)

Context: This reaction is typically performed before cross-coupling to avoid catalyst poisoning by the free acid during Suzuki reactions, although modern catalysts tolerate acids well. This protocol uses HATU, which minimizes racemization at the C2 chiral center.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Amine Partner: R-NH₂ (1.2 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (Hunig's Base) (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes. Why? This pre-activation step ensures the formation of the active ester species.

-

Addition: Add the amine partner (1.2 equiv) in one portion.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS for the disappearance of the acid (M-H peak) and formation of the amide (M+H peak).

-

Workup: Dilute with EtOAc, wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃ (to remove unreacted acid/HATU byproducts), and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling (The "Left-Hand" Extension)

Context: This protocol installs aryl or heteroaryl groups at the C5 position. The use of Pd(dppf)Cl₂ is recommended as it is robust, air-stable, and effective for aryl bromides with moderate steric hindrance.

Reagents:

-

Substrate: 5-Bromo-2,3-dihydrobenzofuran-2-amide derivative (from Protocol A) or Methyl Ester (1.0 equiv)

-

Boronic Acid: Ar-B(OH)₂ (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[5]·DCM complex (5 mol%)

-

Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Experimental Workflow Diagram:

Figure 2: Workflow for the Pd-catalyzed cross-coupling of the 5-bromo precursor.

Step-by-Step Methodology:

-

Vessel Setup: In a microwave vial or pressure tube, combine the 5-bromo substrate (1.0 equiv), aryl boronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Solvent Addition: Add 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 4:1 v/v).

-

Degassing (Critical): Sparge the mixture with Nitrogen or Argon gas for 5–10 minutes. Why? Oxygen poisons the Pd(0) active species and promotes homocoupling of the boronic acid.

-

Reaction: Seal the vessel and heat to 90°C (oil bath) or 100°C (microwave, 30 mins).

-

Quench: Cool to room temperature. Filter through a pad of Celite to remove palladium black.

-

Isolation: Dilute filtrate with water, extract with EtOAc (3x). Wash organics with brine, dry, and concentrate.

Stereochemical Considerations

The C2 position is a chiral center. The biological activity of dihydrobenzofurans is often enantiomer-specific.

-

Racemic Synthesis: The starting material is typically racemic.

-

Resolution: If using the racemic acid, resolve the final compounds using Chiral SFC (Supercritical Fluid Chromatography).

-

Enantioselective Synthesis: Alternatively, use asymmetric hydrogenation of the corresponding benzofuran-2-carboxylic acid precursor using Ru-BINAP catalysts to generate the chiral dihydro-core de novo.

References

-

Anticancer & NF-κB Inhibition: Choi, J. K., et al. "Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives."[3] Bioorganic & Medicinal Chemistry Letters, 2015.[1]

-

Pim-1 Kinase Inhibitors: Xiang, Y., et al.[1] "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2011.[1]

-

Diversity-Oriented Synthesis: Dandapani, S., et al. "Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds." ACS Combinatorial Science, 2017.

-

Suzuki Coupling Methodology: Suzuki, A. "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds." Nobel Lecture, 2010.[6]

Sources

- 1. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

application of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid in antimicrobial agent synthesis

Application Notes & Protocols

Topic: Application of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid in Antimicrobial Agent Synthesis

Audience: Researchers, scientists, and drug development professionals.

Harnessing a Privileged Scaffold: Synthesis of Novel Antimicrobial Agents from this compound

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of yielding potent and resilient therapeutic agents.[1] Heterocyclic compounds, particularly those containing oxygen, have long been a cornerstone of medicinal chemistry, forming the basis of numerous clinically approved drugs.[2][3] Within this domain, the benzofuran core is recognized as a "privileged structure" due to its prevalence in biologically active natural and synthetic products and its capacity to serve as a versatile framework for drug design.[1][3][4]

This guide focuses on a specific, high-potential starting material: This compound . The strategic inclusion of a bromine atom at the C-5 position often enhances biological activity, a well-documented phenomenon in medicinal chemistry.[3] Furthermore, the dihydrobenzofuran core provides a non-planar, flexible scaffold, offering distinct stereochemical advantages for interacting with biological targets compared to its rigid, aromatic benzofuran counterpart.

Here, we present a detailed exploration of the synthetic utility of this scaffold, providing a rationale for its selection, step-by-step protocols for its conversion into promising antimicrobial candidates, and standardized methods for their biological evaluation.

The Strategic Value of the 5-Bromo-dihydrobenzofuran Scaffold

The selection of this compound as a starting material is predicated on several key molecular features:

-

The Benzofuran Core: A proven pharmacophore associated with a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[3][4]

-

C-5 Bromine Substitution: Halogenation, particularly with bromine, can significantly modulate a molecule's lipophilicity, metabolic stability, and electronic properties. This often leads to enhanced membrane permeability and stronger interactions with target enzymes or receptors, contributing to improved antimicrobial potency.[3] Compounds bearing two bromo substituents have exhibited excellent antibacterial activity against various strains.[3]

-

C-2 Carboxylic Acid: This functional group is a critical synthetic handle. It can be readily converted into a wide variety of other functionalities—amides, esters, alcohols, and azides—enabling the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.

-

Dihydro- Scaffold: The saturated five-membered ring introduces a chiral center and a three-dimensional character, which can be pivotal for specific, high-affinity binding to the active sites of microbial targets.

Caption: Key structural features of the starting scaffold.

Synthetic Pathway: From Carboxylic Acid to 1,2,3-Triazole Derivatives

One of the most effective and modular synthetic strategies involves converting the carboxylic acid into an azide intermediate, which can then undergo a "click chemistry" reaction to form a diverse library of 1,2,3-triazole derivatives. Triazoles are known to be metabolically stable and are often used as bioisosteres for other functional groups, contributing to target binding and overall activity. The following protocol is adapted from methodologies for creating triazoles from a 5-bromobenzofuran core.[5]

Caption: Synthetic workflow for 1,2,3-triazole derivatives.

-

Rationale: This multi-step process converts the chemically stable carboxylic acid into a highly reactive azide. Sodium borohydride (NaBH₄) is a mild reducing agent suitable for converting the acid to an alcohol.[5] The subsequent Appel reaction conditions (I₂, PPh₃) effectively transform the primary alcohol into an iodomethyl group, a good leaving group for nucleophilic substitution by the azide ion (N₃⁻).

-

Step 1: Reduction to Alcohol

-

To a solution of this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF, 10 mL/mmol), add Sodium borohydride (NaBH₄, 2.0 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to 0 °C and quench carefully by the slow addition of 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol.

-

-

Step 2: Conversion to Iodide [5]

-

Dissolve the crude alcohol from the previous step (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and imidazole (1.5 eq) in anhydrous dichloromethane (DCM, 15 mL/mmol) at 0 °C.

-

Add iodine (I₂, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours until TLC indicates the consumption of the starting alcohol.

-

Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 5-Bromo-2-(iodomethyl)-2,3-dihydrobenzofuran.

-

-

Step 3: Azide Formation [5]

-

Dissolve the iodinated compound (1.0 eq) in Dimethylformamide (DMF, 10 mL/mmol).

-

Add sodium azide (NaN₃, 3.0 eq) and stir the mixture at 60 °C for 6-8 hours.

-

After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the key intermediate, 2-(Azidomethyl)-5-bromo-2,3-dihydrobenzofuran, which can often be used in the next step without further purification.

-

-

Rationale: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective click reaction. It allows for the covalent linkage of the benzofuran azide intermediate to a wide variety of terminal alkynes, enabling rapid library generation.

-

In a reaction vessel, combine 2-(Azidomethyl)-5-bromo-2,3-dihydrobenzofuran (1.0 eq), the desired substituted terminal alkyne (1.1 eq), and a copper(I) source such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) with a reducing agent like sodium ascorbate (0.2 eq).

-

Add a solvent mixture of tert-butanol and water (1:1, 10 mL/mmol).

-

Stir the reaction vigorously at room temperature for 12-24 hours.

-

Monitor for completion by TLC.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the final 1,2,3-triazole product via column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the core structure.[3][6] By synthesizing a library of compounds using the protocols above, researchers can probe these relationships to optimize potency.

Caption: Key areas for SAR analysis on the target scaffold.

Table 1: Representative SAR Data for Benzofuran Derivatives

| Compound Class | R-Group Substitution | Target Organism | MIC (µg/mL) | Citation |

| Benzofuran-Triazole | Phenyl | Staphylococcus aureus | 12.5 - 25 | [7] |

| Benzofuran-Triazole | 4-Fluorophenyl | Staphylococcus aureus | 6.25 - 12.5 | [7] |

| Benzofuran-Disulfide | 2,4-Dichlorophenyl | Xanthomonas oryzae | 0.28 | [6] |

| Brominated Benzofuran | Diethylaminoethoxy | Candida albicans | 100 | [2] |

| Benzofuran-Carbamate | 4-Chlorophenyl | Bacillus subtilis | Potent Activity | [8] |

Note: Data is representative and compiled from various benzofuran derivatives to illustrate general SAR principles. MIC values can vary significantly based on the exact scaffold and testing conditions.

Key Insights from SAR Studies:

-

Aromatic Substituents: The introduction of electron-withdrawing groups (e.g., halogens like -F, -Cl) on phenyl rings attached to the core scaffold often increases antibacterial activity.[3][7]

-

Lipophilicity: A balance of hydrophilic and lipophilic properties is crucial. Enhanced lipophilicity can improve membrane penetration, but excessive lipophilicity may lead to poor solubility and off-target effects.[7]

-

Positional Isomers: The position of substituents on the benzofuran ring itself dramatically impacts activity. Substitutions at the C-3 and C-6 positions have been shown to greatly influence potency and bacterial strain specificity.[3]

Protocol for Antimicrobial Evaluation: Minimum Inhibitory Concentration (MIC) Assay

-

Rationale: The MIC assay is the gold standard for determining the in vitro antimicrobial activity of a compound. It identifies the lowest concentration of the agent that prevents the visible growth of a microorganism. This protocol uses the broth microdilution method in a 96-well plate format for high-throughput screening.[9]

-

Preparation of Materials:

-

Synthesized Compounds: Prepare stock solutions (e.g., 10 mg/mL) in Dimethyl Sulfoxide (DMSO).

-

Bacterial Strains: Use relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) strains.

-

Media: Cation-adjusted Mueller-Hinton Broth (MHB).

-

Controls: Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and DMSO as a vehicle control.[9]

-

-

Assay Procedure:

-

Dispense 100 µL of MHB into each well of a 96-well microtiter plate.

-

Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This creates a concentration gradient.

-

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 10 µL of the bacterial suspension to each well.

-

Include a positive control (broth + bacteria + standard antibiotic), a negative control (broth only), and a growth control (broth + bacteria + DMSO).

-

Seal the plate and incubate at 37 °C for 18-24 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

-

Optionally, a growth indicator like resazurin can be added after incubation. A color change from blue to pink indicates viable cells, while the absence of a color change indicates inhibition.

-

References

-

Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. National Institutes of Health (NIH). Available at: [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]

-

Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives. PubMed. Available at: [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. Available at: [Link]

-

Benzofuran – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

-

Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activities of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles. Asian Journal of Chemistry. Available at: [Link]

-

Synthesis of aryl (5-substituted benzofuran-2-YL) carbamate derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

Sources

- 1. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. asianpubs.org [asianpubs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpbs.com [ijpbs.com]

Cell-Based Assay Strategies for the Functional Characterization of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic Acid Derivatives

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 2,3-dihydrobenzofuran moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom and a carboxylic acid group at specific positions, as in 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid, creates a unique chemical entity with significant potential for therapeutic intervention. Published research on structurally related benzofuran derivatives suggests a spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Notably, derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have been identified as highly potent and selective agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism and inflammation. Furthermore, this structural class has demonstrated inhibitory activity against the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory and immune responses.[1][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the biological activities of this compound derivatives using a suite of robust and validated cell-based assays. The protocols herein are designed to not only provide step-by-step instructions but also to instill a deep understanding of the underlying principles, ensuring the generation of reliable and reproducible data.

I. Foundational Assays: Assessing Cytotoxicity and Proliferation

A critical initial step in the evaluation of any novel compound is to determine its effect on cell viability and proliferation. This foundational data is essential for interpreting the results of more specific functional assays and for identifying a suitable concentration range for subsequent experiments. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.

A. Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, typically between 550 and 600 nm.[4]

B. Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cytotoxicity and proliferation assay.

C. Detailed Protocol: MTT Assay

Materials:

-

This compound derivative (test compound)

-

Appropriate cell line (e.g., HepG2 for liver-related studies, RAW 264.7 for inflammation studies)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in sterile PBS)[4]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells that are in the logarithmic growth phase.

-

Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well).

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.[4]

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for 1-4 hours at 37°C. Monitor for the formation of purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add 100 µL of the solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals. Shaking on an orbital shaker for 15 minutes can aid in solubilization.[4]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

D. Data Analysis and Interpretation

| Parameter | Calculation | Interpretation |

| Cell Viability (%) | (Absorbance of treated cells / Absorbance of control cells) x 100 | A decrease in the percentage of viable cells indicates a cytotoxic effect of the compound. |

| IC₅₀ (Half-maximal inhibitory concentration) | Determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. | The concentration of the compound that causes a 50% reduction in cell viability. A lower IC₅₀ value indicates higher cytotoxic potency. |

Self-Validation and Causality:

-

Linearity of Cell Number and Absorbance: Before conducting compound screening, it is crucial to establish a linear relationship between the number of cells seeded and the absorbance values. This ensures that the assay is sensitive and responsive within the working range of cell densities.

-

Solvent Control: Including a vehicle control (medium with the same concentration of solvent used to dissolve the compound) is essential to account for any effects of the solvent on cell viability.

-

Positive Control: A known cytotoxic agent should be included as a positive control to validate the assay's ability to detect cell death.

-

Troubleshooting: Common issues include high background absorbance due to microbial contamination or interference from phenol red in the medium. Using a phenol red-free medium during the MTT incubation step can mitigate this.[4] Incomplete formazan solubilization can be addressed by increasing the shaking time or ensuring the appropriate solvent is used.[4]

II. Probing for Apoptosis: The Annexin V/Propidium Iodide Assay

Should the MTT assay reveal a cytotoxic effect, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer and other therapeutic agents exert their effects. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

A. Principle of the Annexin V/PI Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[5] Annexin V is a protein with a high affinity for PS in the presence of calcium ions. By conjugating Annexin V to a fluorescent dye (e.g., FITC), it can be used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus.[5][6]

B. Experimental Workflow: Annexin V/PI Assay

Caption: Workflow for the Annexin V/PI apoptosis assay.

C. Detailed Protocol: Annexin V/PI Assay

Materials:

-

Test compound

-

Appropriate cell line

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed and treat cells with the test compound at various concentrations and for different time points as determined from the MTT assay.

-

After incubation, collect both the floating (apoptotic) and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

-

Centrifuge the cell suspension to pellet the cells.

-

-

Cell Staining:

-

Flow Cytometry Analysis:

D. Data Analysis and Interpretation

The data is typically visualized as a dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other. The plot is divided into four quadrants:

| Quadrant | Annexin V Staining | PI Staining | Cell Population |

| Lower Left (Q3) | Negative | Negative | Viable cells[6] |

| Lower Right (Q4) | Positive | Negative | Early apoptotic cells[6] |

| Upper Right (Q2) | Positive | Positive | Late apoptotic or necrotic cells[6] |

| Upper Left (Q1) | Negative | Positive | Necrotic cells[6] |

Self-Validation and Causality:

-

Controls are Essential: Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI are crucial for setting up the flow cytometer and for proper compensation.

-

Troubleshooting: False positives can arise from mechanical damage to cells during harvesting. Gentle handling is key. If cells express green fluorescent protein (GFP), an alternative fluorophore for Annexin V (e.g., PE or APC) should be used to avoid spectral overlap.[11]

III. Investigating Anti-Inflammatory Potential: The Griess Assay for Nitric Oxide

Given that benzofuran derivatives have been reported to possess anti-inflammatory properties, a key assay is the measurement of nitric oxide (NO) production. NO is a critical signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory response. The Griess assay is a simple and cost-effective colorimetric method to quantify nitrite, a stable and nonvolatile breakdown product of NO.

A. Principle of the Griess Assay

The Griess assay is a two-step diazotization reaction. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a colored azo compound that absorbs light at 540 nm.[8][12] The intensity of the color is directly proportional to the nitrite concentration in the sample.

B. Experimental Workflow: Griess Assay

Caption: Workflow for the Griess assay to measure nitric oxide production.

C. Detailed Protocol: Griess Assay

Materials:

-

Test compound

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent Kit (containing sulfanilamide and NED solutions)

-

Sodium nitrite (for standard curve)

-

96-well flat-bottom sterile microplates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for an additional 24 hours to induce iNOS expression and NO production.

-

-

Griess Reaction:

-

Prepare a nitrite standard curve by serially diluting a sodium nitrite stock solution in culture medium.

-

Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement:

-

Measure the absorbance at 540 nm within 30 minutes.

-

D. Data Analysis and Interpretation

| Parameter | Calculation | Interpretation |

| Nitrite Concentration (µM) | Determined by comparing the absorbance of the samples to the nitrite standard curve. | A decrease in nitrite concentration in the presence of the test compound indicates inhibition of NO production. |

| % Inhibition of NO Production | [(Nitrite in LPS-stimulated cells - Nitrite in treated cells) / Nitrite in LPS-stimulated cells] x 100 | Quantifies the anti-inflammatory activity of the compound. |

Self-Validation and Causality:

-

Cytotoxicity Check: It is crucial to perform an MTT assay in parallel to ensure that the observed decrease in NO production is not due to cytotoxicity of the compound.

-

Controls: Include wells with cells only (basal NO production), cells with LPS only (maximal NO production), and a known iNOS inhibitor (e.g., L-NAME) as a positive control.

-

Limitations: The Griess assay has a detection limit of around 0.5 µM and can be subject to interference from components in complex biological media.[8][13] For more sensitive and direct measurement of NO, chemiluminescence-based methods can be considered.[14]

IV. Mechanistic Insights: PPARα Agonism and NF-κB Inhibition

To delve deeper into the mechanism of action of this compound derivatives, specific assays targeting PPARα and NF-κB are warranted. Luciferase reporter gene assays are powerful tools for this purpose.

A. PPARα Agonist Luciferase Reporter Assay

Principle: This assay utilizes a cell line that is co-transfected with two plasmids: one expressing the human PPARα receptor and another containing a luciferase reporter gene under the control of a PPARα-responsive promoter element (PPRE).[15][16] If the test compound is a PPARα agonist, it will bind to and activate the receptor. The activated PPARα then forms a heterodimer with the retinoid X receptor (RXR) and binds to the PPRE, driving the expression of the luciferase gene.[17] The amount of light produced upon the addition of a luciferase substrate is proportional to the level of PPARα activation.[15]

Protocol Outline:

-

Seed cells (e.g., HEK293T or HepG2) in a 96-well plate.

-

Co-transfect the cells with a PPARα expression vector and a PPRE-luciferase reporter plasmid.[16][18]

-

Treat the transfected cells with various concentrations of the test compound.[16][18]

-

Incubate for 22-24 hours.[19]

-

Lyse the cells and measure luciferase activity using a luminometer.

B. NF-κB Inhibition Luciferase Reporter Assay

Principle: This assay employs a cell line stably expressing a luciferase reporter gene driven by an NF-κB response element.[20] In the absence of an inhibitor, stimulation with an agent like tumor necrosis factor-alpha (TNF-α) or LPS will activate the NF-κB pathway, leading to the translocation of NF-κB to the nucleus and subsequent luciferase expression.[21] An inhibitor of the NF-κB pathway will prevent this, resulting in a decrease in luciferase activity.

Protocol Outline:

-

Seed NF-κB reporter cells (e.g., HEK293) in a 96-well plate.[20]

-

Pre-treat the cells with the test compound.

-

Stimulate the cells with an NF-κB activator (e.g., PMA or TNF-α).[20]

-

Incubate for a specified period (e.g., 6 hours for inhibition assays).[20]

-

Measure luciferase activity.

C. Signaling Pathway Diagrams

PPARα Signaling Pathway

Caption: Simplified PPARα signaling pathway upon activation by an agonist.

Canonical NF-κB Signaling Pathway

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

V. Neuroprotection Assays: Counteracting Excitotoxicity

The neuroprotective potential of benzofuran derivatives can be assessed in vitro by modeling excitotoxicity, a key pathological process in many neurodegenerative diseases. This is often achieved by exposing neuronal cells to high concentrations of glutamate.

A. Principle of Glutamate-Induced Excitotoxicity Assay

Excessive stimulation of glutamate receptors, particularly the NMDA receptor, leads to a massive influx of calcium ions into neurons. This calcium overload triggers a cascade of detrimental events, including mitochondrial dysfunction, oxidative stress, and ultimately, cell death. A neuroprotective compound will mitigate these effects and preserve neuronal viability.

B. Protocol Outline: Neuroprotection Assay

-

Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) on appropriate substrates.

-

Compound Pre-treatment: Pre-treat the neuronal cultures with the test compound for a specified duration (e.g., 2-24 hours).[22]

-

Glutamate Insult: Expose the cells to a neurotoxic concentration of glutamate.[16][22]

-

Assessment of Neuroprotection: After a further incubation period, assess neuronal viability using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.[16][23]

VI. Concluding Remarks: A Roadmap for Discovery

The cell-based assays outlined in these application notes provide a robust framework for the systematic evaluation of this compound derivatives. By starting with foundational cytotoxicity and proliferation assays and progressing to more mechanistic studies of apoptosis, inflammation, and specific signaling pathways, researchers can build a comprehensive pharmacological profile of these promising compounds. Adherence to best practices in assay design, execution, and validation will ensure the generation of high-quality data, paving the way for the identification of novel therapeutic leads.

References

-

Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Retrieved from [Link]

-

SciSpace. (n.d.). NF-κB Signaling Pathway Diagram. Retrieved from [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(21), e946. Retrieved from [Link]

-

University of Iowa Flow Cytometry Facility. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

-

El-Gazzar, M. (2025, April 1). Practical Guide to Cell Function Detection | How to Interpret Annexin V Assay Results. YouTube. Retrieved from [Link]

-

Bio-Rad. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]

-

DAWINBIO. (n.d.). Annexin V staining protocol for apoptosis. Retrieved from [Link]

-

Elabscience. (2025, July 3). Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. Retrieved from [Link]

-

INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Retrieved from [Link]

-

Pereira, C., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules, 25(11), 2649. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

-

Infinix Bio. (2026, January 30). Cell Based Assays Explained: A Comprehensive Guide for Drug Development. Retrieved from [Link]

-

Eurofins DiscoverX. (n.d.). PPARalpha Human NHR Functional Agonist & Antagonist Coactivator Assay, Panlabs. Retrieved from [Link]

-

Mur, L. A. J., et al. (2019). Current approaches to measure nitric oxide in plants. Journal of Experimental Botany, 70(17), 4351–4364. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2367–2382. Retrieved from [Link]

-

Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

-

INDIGO Biosciences. (n.d.). Mouse Peroxisome Proliferator-Activated Receptor Alpha. Retrieved from [Link]

-

ResearchGate. (2018, January 19). Why is chemiluminescence based nitric oxide analysis better than Griess Assay? Retrieved from [Link]

-

ResearchGate. (n.d.). Inaccuracies of Nitric Oxide Measurement Methods in Biological Media. Retrieved from [Link]

-

Kim, H. J., et al. (2017). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 292(25), 10437–10447. Retrieved from [Link]

-

Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In Assay Guidance Manual. Retrieved from [Link]

-

ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

-

Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(21), e946. Retrieved from [Link]

-

ResearchGate. (n.d.). The signaling pathways of PPARα and estrogen receptors.... Retrieved from [Link]

-

Shankar, G., et al. (2011). Recommendations for the Validation of Cell-Based Assays Used for the Detection of Neutralizing Antibody Immune Responses Elicited Against Biological Therapeutics. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1295–1303. Retrieved from [Link]

-

Wang, Y., et al. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers in Endocrinology, 13, 1089963. Retrieved from [Link]

-

Pawlak, M., et al. (2018). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrine Reviews, 39(5), 721–755. Retrieved from [Link]

-

Gao, H., & Chen, H. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 28954–28979. Retrieved from [Link]

-

ResearchGate. (2018, March 14). Why MTT assay not working? Retrieved from [Link]

-

Reddit. (2023, December 18). struggling with MTT assay. r/labrats. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved from [Link]

-

Kim, H. J., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2525–2530. Retrieved from [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Journal of Catalyst & Catalysis, 3(1), 1-5. Retrieved from [Link]

-

bioRxiv. (2025, May 16). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. Retrieved from [Link]

Sources

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of an enzyme-linked immunosorbent assay to screen ligand of Peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bosterbio.com [bosterbio.com]

- 7. Metabolic reprogramming via PPARα signaling in cardiac hypertrophy and failure: From metabolomics to epigenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 10. researchgate.net [researchgate.net]

- 11. yeasenbio.com [yeasenbio.com]

- 12. academic.oup.com [academic.oup.com]

- 13. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. korambiotech.com [korambiotech.com]

- 16. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. indigobiosciences.com [indigobiosciences.com]

- 21. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid

Abstract

5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and organic synthesis, valued for its utility in the development of novel pharmaceutical agents.[1] Its structural integrity and purity are paramount for the reliability of downstream applications. This guide provides a detailed framework of validated analytical methodologies for the comprehensive characterization of this compound. We present an integrated approach utilizing chromatography, spectroscopy, and thermal analysis to ensure identity, purity, structure, and stability. The protocols and insights herein are designed to be directly applicable in research and quality control environments.

Introduction: The Need for Rigorous Characterization

The scientific validity of any research involving synthetic compounds hinges on the accurate characterization of the materials used. For this compound (CAS No. 885069-03-4), a compound with significant potential in drug discovery, rigorous analytical testing is not merely a formality but a foundational requirement.[1][2] Impurities, isomeric confusion, or structural misidentification can lead to erroneous biological data and irreproducible results. This document outlines a suite of analytical techniques that, when used in concert, provide a high-confidence characterization of the molecule. We will detail the "why" behind procedural choices, grounding each protocol in established scientific principles.

Chromatographic Analysis: Purity and Identity

Chromatographic methods are indispensable for separating the target compound from impurities, such as starting materials, by-products, or degradation products.[3] High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, while its coupling with Mass Spectrometry (LC-MS) provides definitive molecular weight confirmation.[4]

Reversed-Phase HPLC for Purity Determination

Principle: This method leverages the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The carboxylic acid moiety and the overall polarity of the molecule make it well-suited for reversed-phase chromatography. By measuring the area of the main peak relative to the total peak area, a quantitative measure of purity can be established.[5]

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution. Further dilute to a working concentration of ~50 µg/mL using the same diluent.

-

Instrumentation: Utilize an HPLC system equipped with a UV detector.

-

Chromatographic Conditions: The parameters outlined in the table below are a robust starting point for analysis.

-

Analysis: Inject 10 µL of the sample solution and monitor the chromatogram for 15-20 minutes to ensure all late-eluting impurities are observed. Purity is calculated using the area percentage method.

Data Presentation: HPLC Method Parameters

| Parameter | Recommended Setting |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Acetonitrile |

| Gradient | 70% A to 30% A over 10 min, hold for 2 min, return to 70% A |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 280 nm |

| Injection Vol. | 10 µL |

Data Interpretation: A pure sample will exhibit a single major peak. The purity can be calculated as: (Area of Main Peak / Total Area of All Peaks) x 100%. Any peak other than the main analyte peak should be considered an impurity.

Experimental Workflow: HPLC Purity Analysis

Caption: Workflow for HPLC purity assessment of this compound.

LC-MS for Molecular Weight Confirmation

Principle: LC-MS is a powerful technique for confirming the identity of a compound.[4] For carboxylic acids, Electrospray Ionization (ESI) in negative ion mode is highly effective, as the acidic proton is easily lost to form the [M-H]⁻ ion.[4][6] The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing an accurate molecular weight measurement.

Experimental Protocol:

-

Sample Preparation: Use the same solution prepared for HPLC analysis (~50 µg/mL).

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer) with an ESI source.

-

LC-MS Conditions: The HPLC method can be the same as described above. The mass spectrometer settings should be optimized for the target analyte.

Data Presentation: Mass Spectrometry Parameters

| Parameter | Recommended Setting |

|---|---|

| Ionization Mode | ESI Negative |

| Scan Range | 50 - 500 m/z |

| Capillary Voltage | -3.5 kV |

| Drying Gas Temp. | 300 °C |

| Drying Gas Flow | 10 L/min |

| Nebulizer Pressure | 35 psi |

Data Interpretation: The molecular formula of this compound is C₉H₇BrO₃. Its average molecular weight is 243.06 g/mol . Due to the isotopic distribution of Bromine (⁷⁹Br and ⁸¹Br), a characteristic doublet pattern will be observed.

-

Calculated Monoisotopic Mass: 241.9578 g/mol

-

Expected [M-H]⁻ Ion (for ⁷⁹Br): 240.9506 m/z

-

Expected [M-H]⁻ Ion (for ⁸¹Br): 242.9485 m/z The mass spectrum should show two major peaks separated by approximately 2 m/z units with nearly equal intensity, confirming the presence of one bromine atom and validating the compound's identity.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic methods provide detailed information about the chemical structure, including the connectivity of atoms and the types of functional groups present.